

Danegaptide Hydrochloride: Application Notes and Experimental Protocols

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Compound of Interest

Compound Name: Danegaptide Hydrochloride

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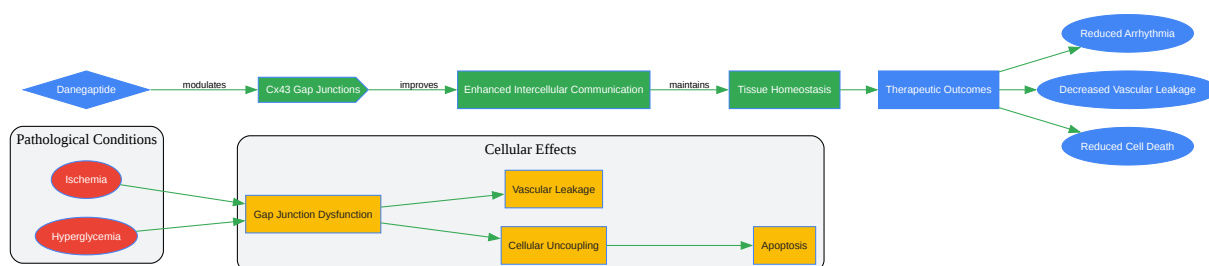
Abstract

Danegaptide Hydrochloride, a second-generation gap junction modifier, has demonstrated potential therapeutic applications in cardiovascular diseases and diabetic retinopathy. As a dipeptide analogue of rotigaptide, it enhances gap junction conductance, particularly through Connexin43 (Cx43), playing a crucial role in cellular communication, reducing apoptosis, and mitigating vascular leakage. This document provides a comprehensive overview of the experimental protocols and quantitative data associated with **Danegaptide Hydrochloride**, intended to guide researchers in its preclinical and clinical investigation.

Mechanism of Action

Danegaptide is a selective gap junction modifier that enhances intercellular communication by increasing the conductance of gap junction channels, primarily those composed of Connexin43 (Cx43).[1][2] This modulation of gap junctions is believed to be the primary mechanism behind its therapeutic effects. In pathological conditions such as ischemia or hyperglycemia, the proper functioning of gap junctions is often impaired, leading to cellular uncoupling, apoptosis, and increased vascular permeability.[3][4][5] Danegaptide is thought to counteract these detrimental effects by stabilizing Cx43 channels and promoting intercellular communication.[1] This helps in the passage of ions and small molecules between cells, thereby maintaining tissue homeostasis and protecting against cellular stress.

In the context of diabetic retinopathy, Danegaptide targets key pathological events including cell-cell uncoupling, apoptotic vascular cell death, and vascular leakage.[3][4][5] Preclinical models have shown its ability to protect against retinal capillary loss and vascular leakage.[3][6] In cardiovascular research, Danegaptide has been investigated for its antiarrhythmic properties, with studies in animal models suggesting it can reduce atrial fibrillation.[7]



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Caption: Signaling pathway of **Danegaptide Hydrochloride**.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies of **Danegaptide Hydrochloride**.

Table 1: Preclinical In-Vivo Studies

Model	Species	Danegaptide Dose	Key Findings	Reference
CaCl ₂ -induced Arrhythmia	Mouse	5-20 mg/kg (oral)	Significantly prolonged time to conduction block.	[2] [8] [9]
Atrial Fibrillation	Dog	250 nM (average plasma concentration)	Reduced atrial fibrillation.	[2] [9]
Ischemia/Reperfusion Brain Injury (tMCAO)	Mouse	Not specified	Reduced infarct volume.	[2] [10]
Diabetic Retinopathy	Rat/Mouse	Not specified	Protection against retinal capillary loss and vascular leakage.	[3] [6]

Table 2: Clinical Studies

Phase	Condition	Number of Participants	Danegaptide Dose	Key Findings	Reference
Phase 2	ST-segment Elevation Myocardial Infarction (STEMI)	585	Two-dose levels (specifics not detailed)	Did not improve myocardial salvage.	[11]
Phase 1b/2a	Diabetic Macular Edema (DME)	Ongoing	Dose-escalating	Assessing safety, tolerability, and pharmacokinetics.	[3] [4] [7]
Phase 1b	Non-proliferative Diabetic Retinopathy (NPDR)	24	Dose-escalating	Well-tolerated, with early signs of reduced retinal vascular leakage.	[6] [12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Danegaptide Hydrochloride**.

In-Vitro Assays

This assay measures the activity of connexin hemichannels by quantifying the uptake of a membrane-impermeable fluorescent dye.

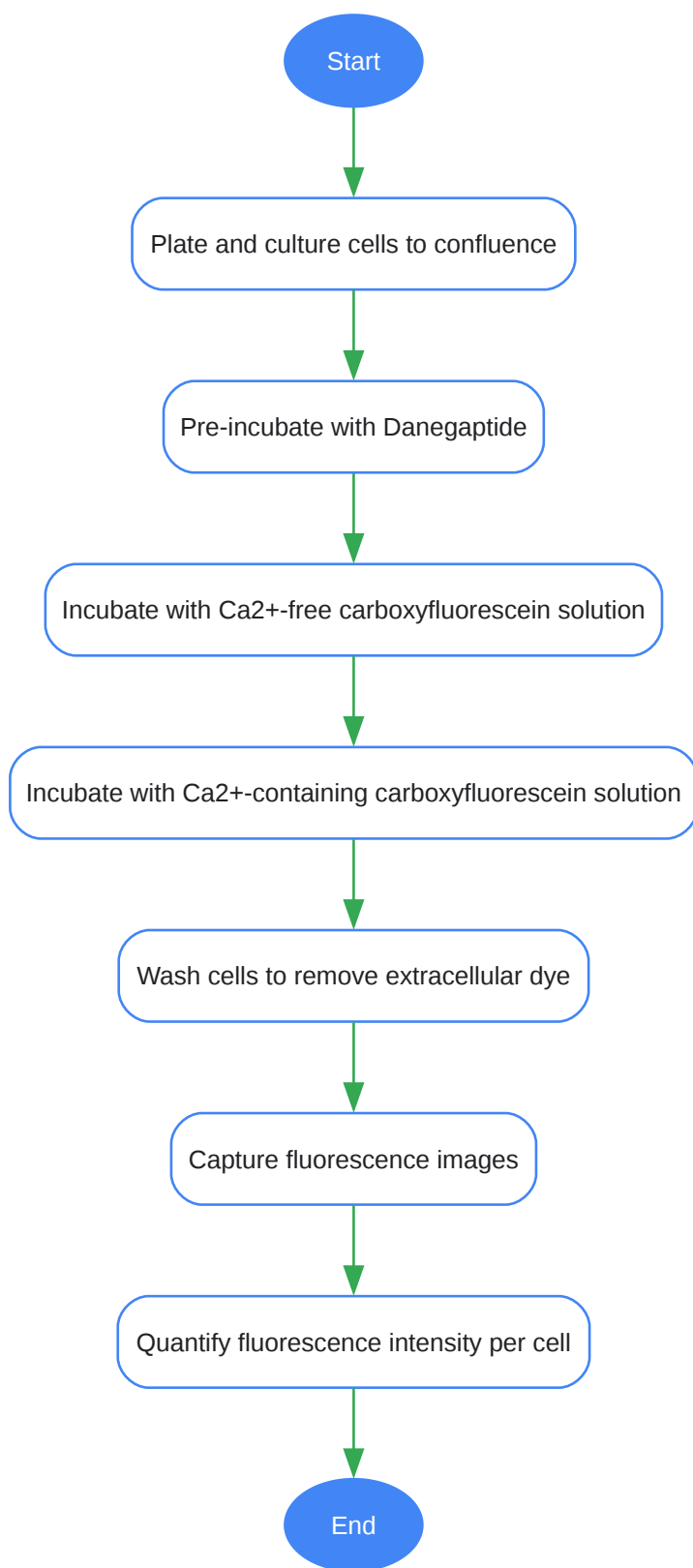
Materials:

- Cultured cells (e.g., C6 glioma cells, primary astrocytes, or human proximal tubule epithelial cells)
- **Danegaptide Hydrochloride** stock solution
- 5(6)-Carboxyfluorescein
- Calcium-containing and calcium-free balanced salt solutions
- Fluorescence microscope with appropriate filters

Protocol:

- Cell Culture: Plate cells in a suitable culture vessel (e.g., 35 mm glass-bottom dishes) and grow to confluence.
- Preparation of Dye Solutions: Prepare a 200 μ M solution of 5(6)-carboxyfluorescein in both calcium-containing and calcium-free balanced salt solutions.
- Treatment: Pre-incubate the cells with **Danegaptide Hydrochloride** at desired concentrations (e.g., 0.01 nM to 100 μ M) for a specified time (e.g., 30 minutes) in a standard culture medium.[\[2\]](#)
- Dye Loading:
 - To induce hemichannel opening, replace the medium with the calcium-free carboxyfluorescein solution and incubate for 10-15 minutes at 37°C.
 - To close the hemichannels and trap the dye inside the cells, replace the calcium-free solution with the calcium-containing carboxyfluorescein solution and incubate for a further 5 minutes.
- Imaging and Analysis:
 - Wash the cells three times with calcium-containing balanced salt solution to remove extracellular dye.
 - Capture fluorescence images using a fluorescence microscope.

- Quantify the fluorescence intensity per cell using image analysis software. A dose-dependent reduction in dye uptake in the presence of Danegaptide indicates inhibition of hemichannel opening.[\[2\]](#)



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Caption: Workflow for Carboxyfluorescein Dye Uptake Assay.

This assay assesses the integrity of an endothelial cell monolayer and its permeability to macromolecules.

Materials:

- Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
- Transwell inserts (e.g., 0.4 μm pore size)
- **Danegaptide Hydrochloride** stock solution
- FITC-Dextran (40 kDa or 70 kDa)
- Fluorescence plate reader

Protocol:

- Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
- Treatment: Treat the endothelial monolayer with **Danegaptide Hydrochloride** at various concentrations for a predetermined duration. A pro-inflammatory agent (e.g., TNF- α or VEGF) can be used to induce hyperpermeability.
- Permeability Measurement:
 - Replace the medium in the upper chamber with a medium containing FITC-Dextran.
 - At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.
- Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader. A decrease in the amount of FITC-Dextran that has passed through the monolayer in Danegaptide-treated wells compared to control wells indicates a reduction in permeability.

In-Vivo Models

This is a widely used model to study the pathogenesis of diabetic retinopathy and to evaluate potential therapeutic agents.

Animal Model:

- Species: C57BL/6J mice or Sprague-Dawley rats.
- Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 150 mg/kg for mice, 60 mg/kg for rats) dissolved in citrate buffer. Diabetes is confirmed by measuring blood glucose levels (typically >250 mg/dL).

Experimental Protocol:

- Danegaptide Administration: Begin oral administration of Danegaptide (e.g., via gavage) at a specified dose and frequency, starting at a predetermined time point after the onset of diabetes.
- Monitoring: Monitor blood glucose levels and body weight regularly throughout the study.
- Outcome Assessment (after a defined period, e.g., 8-12 weeks):
 - Retinal Vascular Permeability: Assess using Evans blue dye leakage or FITC-dextran angiography.
 - Retinal Histology: Perform histological analysis of retinal cross-sections to evaluate retinal thickness and cellular changes.
 - Acellular Capillaries: Quantify acellular capillaries in retinal digests.
 - Electroretinography (ERG): Measure retinal function.

This model is used to investigate the neuroprotective effects of Danegaptide in the context of ischemic stroke.

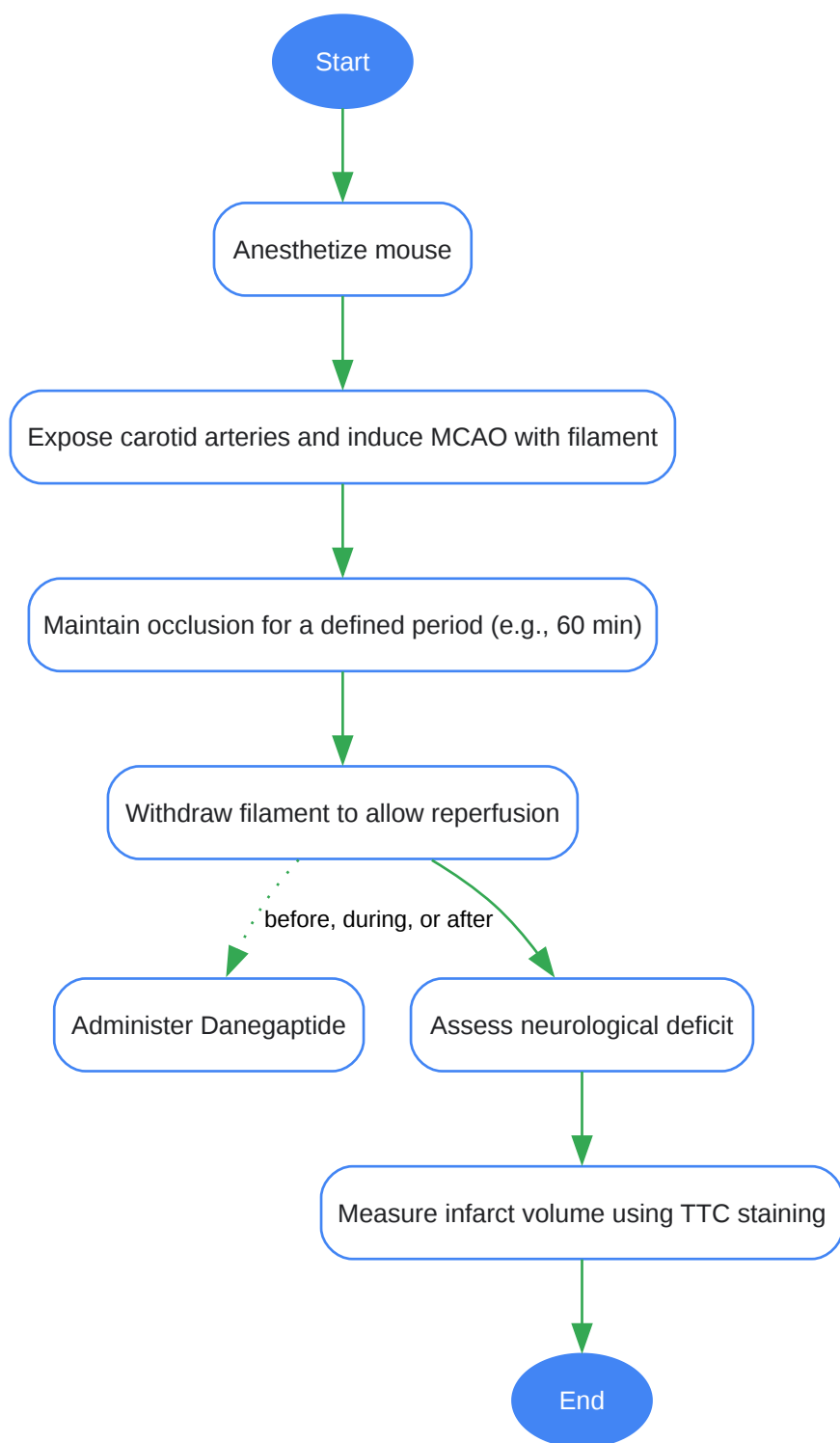
Animal Model:

- Species: C57BL/6J mice.

- Surgical Procedure:
 - Anesthetize the mouse.
 - Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
 - After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

Experimental Protocol:

- Danegaptide Administration: Administer Danegaptide (e.g., intravenously or intraperitoneally) either before, during, or after the ischemic insult.
- Neurological Deficit Scoring: Assess neurological function at various time points post-reperfusion using a standardized scoring system.
- Infarct Volume Measurement:
 - At a terminal endpoint (e.g., 24 or 48 hours post-reperfusion), euthanize the animal and harvest the brain.
 - Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
 - Quantify the infarct volume using image analysis software. A reduction in infarct volume in Danegaptide-treated animals compared to vehicle-treated controls indicates a neuroprotective effect.[\[2\]](#)[\[10\]](#)



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Caption: Workflow for the tMCAO model of ischemic stroke.

Formulation and Solubility

- Solubility: **Danegaptide Hydrochloride** is soluble in both DMSO (50 mg/mL) and water (50 mg/mL).[13]
- In-Vivo Formulation: A common formulation for in-vivo studies involves preparing a master solution in DMSO, followed by dilution with PEG300 and Tween 80.[13]
- Storage: Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8]

Conclusion

Danegaptide Hydrochloride presents a promising therapeutic strategy for conditions characterized by gap junction dysfunction. The experimental protocols outlined in this document provide a framework for researchers to further investigate its mechanism of action and therapeutic potential in various disease models. The encouraging results from early-phase clinical trials in diabetic retinopathy warrant further investigation into this novel, orally administered treatment.

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